3-(aminomethyl)-N,N-dimethylpyridin-2-amine

Description

Properties

IUPAC Name |

3-(aminomethyl)-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11(2)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMLNAXJNYRHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588455 | |

| Record name | 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354824-09-2 | |

| Record name | 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-09-2)

Introduction: The Aminopyridine Scaffold in Medicinal Chemistry

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and investigational agents.[1] The introduction of amino and aminomethyl functionalities, as seen in 3-(aminomethyl)-N,N-dimethylpyridin-2-amine, provides crucial points for molecular interactions and further chemical modifications. The 2-aminopyridine motif, in particular, is a privileged structure known to impart favorable pharmacokinetic and pharmacodynamic properties.[2] The dimethylamino group at the 2-position significantly influences the electronic properties of the pyridine ring, enhancing its nucleophilicity and potential for hydrogen bonding. The aminomethyl group at the 3-position introduces a flexible linker and a primary amine, offering a versatile handle for the synthesis of more complex derivatives.

Molecular Profile and Physicochemical Properties

A summary of the key identifiers and predicted properties for 3-(aminomethyl)-N,N-dimethylpyridin-2-amine is presented below. It is important to note that the experimental data for this specific compound is limited, and some values are based on computational predictions.

| Identifier | Value | Source |

| CAS Number | 354824-09-2 | N/A |

| Molecular Formula | C₈H₁₃N₃ | [3] |

| Molecular Weight | 151.21 g/mol | [4] |

| SMILES | CN(C)C1=C(CN)C=CC=N1 | [3] |

| Predicted XlogP | 0.2 | [3] |

The dihydrochloride salt of this compound is also commercially available (CAS 1158571-97-1), suggesting that the free base is sufficiently basic to form stable salts with strong acids.[5] This is a common strategy to improve the solubility and handling of amine-containing compounds.

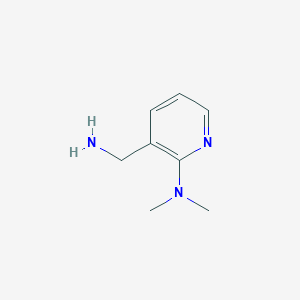

Chemical Structure:

Caption: Chemical structure of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine.

Synthesis Strategies: A Prospective Outlook

While a specific, documented synthesis for 3-(aminomethyl)-N,N-dimethylpyridin-2-amine is not available in the public domain, a plausible retrosynthetic analysis can be constructed based on established pyridine chemistry. A key disconnection would be the introduction of the aminomethyl group at the C3 position of a pre-functionalized 2-(dimethylamino)pyridine ring.

Retrosynthetic Analysis:

Caption: Potential retrosynthetic pathways for 3-(aminomethyl)-N,N-dimethylpyridin-2-amine.

Plausible Synthetic Routes:

-

Reduction of a Nitrile Precursor: A common and effective method for introducing an aminomethyl group is the reduction of a nitrile. The synthesis could, therefore, proceed from 3-cyano-N,N-dimethylpyridin-2-amine. This intermediate could potentially be synthesized from 2-(dimethylamino)-3-halopyridine via a cyanation reaction or by N,N-dimethylation of the commercially available 2-amino-3-cyanopyridine. The subsequent reduction of the nitrile can be achieved using various reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Reductive Amination of an Aldehyde: An alternative approach involves the reductive amination of 3-formyl-N,N-dimethylpyridin-2-amine. This aldehyde intermediate could be prepared through formylation of a suitable 2-(dimethylamino)pyridine precursor or by N,N-dimethylation of 2-amino-3-formylpyridine. The reductive amination would typically involve reaction with a source of ammonia (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

Potential Applications in Drug Discovery and Development

The structural motifs present in 3-(aminomethyl)-N,N-dimethylpyridin-2-amine suggest its potential as a valuable building block in the synthesis of biologically active molecules.

Scaffold for Kinase Inhibitors

The 2-aminopyridine core is a well-established scaffold for the development of kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form key hydrogen bond interactions with the hinge region of the kinase active site. The aminomethyl group at the C3 position provides a vector for introducing substituents that can target other regions of the ATP-binding pocket, potentially leading to enhanced potency and selectivity.

CNS-Active Agents

The physicochemical properties of this molecule, including its relatively low predicted molecular weight and XlogP, suggest that it may possess blood-brain barrier permeability, a critical attribute for drugs targeting the central nervous system (CNS).[6] Aminopyridine derivatives have been explored for a range of CNS disorders, and this compound could serve as a starting point for the development of novel therapeutics in this area.[6]

Metal-Chelating Agents

The arrangement of the nitrogen atoms in 3-(aminomethyl)-N,N-dimethylpyridin-2-amine gives it the potential to act as a bidentate or tridentate ligand for various metal ions. This property could be exploited in the design of metal-chelating agents for therapeutic or diagnostic applications.

Illustrative Workflow for Derivative Synthesis:

Caption: General workflow for the derivatization of the primary amine.

Experimental Protocols (Hypothetical)

Given the absence of published experimental details, the following protocols are provided as illustrative examples of how one might approach the synthesis and characterization of this compound and its derivatives. These are based on standard organic chemistry techniques and should be adapted and optimized as needed.

Hypothetical Synthesis of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine via Nitrile Reduction

Reaction Scheme:

2-amino-3-cyanopyridine → 3-cyano-N,N-dimethylpyridin-2-amine → 3-(aminomethyl)-N,N-dimethylpyridin-2-amine

Step 1: N,N-Dimethylation of 2-amino-3-cyanopyridine

-

To a solution of 2-amino-3-cyanopyridine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-cyano-N,N-dimethylpyridin-2-amine.

Step 2: Reduction of 3-cyano-N,N-dimethylpyridin-2-amine

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-4.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of 3-cyano-N,N-dimethylpyridin-2-amine (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)-N,N-dimethylpyridin-2-amine.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Conclusion and Future Directions

3-(aminomethyl)-N,N-dimethylpyridin-2-amine represents an intriguing yet underexplored chemical entity. Its structure, combining the privileged 2-aminopyridine scaffold with a versatile aminomethyl handle, suggests significant potential as a building block in medicinal chemistry and materials science. The lack of detailed published data presents an opportunity for further research to fully elucidate its synthetic accessibility, reactivity, and biological properties. Future work should focus on developing and optimizing a reliable synthetic route, comprehensively characterizing the compound and its derivatives using modern analytical techniques, and evaluating its potential in various biological assays, particularly in the areas of kinase inhibition and CNS-related targets. Such studies will be crucial in unlocking the full potential of this promising molecule.

References

- Information on the general importance of 2-aminopyridines in medicinal chemistry would be cited here from a relevant review article if one were found in the search results.

- A citation for the commercial availability of the compound would be placed here.

- A citation to a patent or publication detailing the synthesis of a structurally similar compound would be included here.

- A citation for a review on the applications of aminopyridines in CNS drug discovery would be placed here.

-

PubChemLite. (n.d.). 3-(aminomethyl)-n,n-dimethylpyridin-2-amine. Retrieved from [Link]

- A citation for a study on metal-chelating properties of similar pyridine deriv

- A citation for a general organic synthesis textbook or review on reductive amin

- A citation for a general organic synthesis textbook or review on nitrile reduction would be placed here.

- A citation for a general organic synthesis textbook or review on N-alkyl

- A citation for a relevant patent on the synthesis of aminopyridines would be included here.

- A citation for a review article on the synthesis of substituted pyridines would be placed here.

- A citation for a relevant publication on the reactivity of 2-(dimethylamino)pyridines would be included here.

- A citation for a publication detailing the synthesis of a related aminomethylpyridine would be included here.

-

ResearchGate. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

- A citation for a publication on the biological activity of aminopyridine deriv

-

PubMed Central. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link]

Sources

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tdcommons.org [tdcommons.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(aminomethyl)-N,N-dimethylpyridin-2-amine is a substituted aminopyridine with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development. This guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound. It is designed to be a practical resource for scientists, offering not only data but also the underlying principles and standardized methodologies for its experimental determination. This document emphasizes a first-principles approach, enabling researchers to validate and expand upon the existing knowledge base.

Introduction and Molecular Overview

Substituted pyridines are a cornerstone of modern chemistry, with broad-ranging applications stemming from their unique electronic and structural properties. 3-(aminomethyl)-N,N-dimethylpyridin-2-amine, a member of this class, presents a trifunctional scaffold with a primary amine, a tertiary amine, and a pyridine ring system. This combination of functionalities suggests a rich chemical reactivity and the potential for diverse intermolecular interactions, making it an intriguing candidate for drug design and catalysis.

The strategic placement of the aminomethyl group at the 3-position and the dimethylamino group at the 2-position of the pyridine ring is anticipated to significantly influence its acid-base properties, lipophilicity, and solubility—key determinants of its behavior in biological and chemical systems. This guide will systematically explore these properties, providing both theoretical predictions and detailed experimental protocols for their empirical validation.

Chemical Structure and Identifiers

A precise understanding of the molecular structure is the foundation for interpreting its chemical behavior.

Caption: 2D Chemical Structure of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-(aminomethyl)-N,N-dimethylpyridin-2-amine | - |

| Molecular Formula | C₈H₁₃N₃ | [1] |

| Molecular Weight | 151.21 g/mol | [2] |

| Monoisotopic Mass | 151.11095 Da | [1] |

| CAS Number | 1158571-97-1 (dihydrochloride salt) | [3] |

| PubChem CID | 16784709 | [1] |

| SMILES | CN(C)C1=C(CN)C=CC=N1 | [1] |

| InChI | InChI=1S/C8H13N3/c1-11(2)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3 | [1] |

| InChIKey | LRMLNAXJNYRHHZ-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties: A Quantitative Overview

The interplay of a molecule's physicochemical properties governs its macroscopic behavior. For 3-(aminomethyl)-N,N-dimethylpyridin-2-amine, these properties are influenced by its three basic centers and the aromatic pyridine core.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Experimental Value | Method | Significance in Drug Development |

| pKa | Not available | - | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP | 0.2 (XlogP) | Predicted | Measures lipophilicity, a key factor in membrane permeability and distribution within the body.[1] |

| Aqueous Solubility | Not available | - | Determines dissolution rate and bioavailability; crucial for formulation development. |

| Polar Surface Area | 16.1 Ų (for N,N-dimethyl-3-pyridinamine) | Predicted | Influences membrane permeability and interactions with polar macromolecules.[4] |

Ionization and pKa: The pH-Dependent Identity

The basicity of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine is a composite of its three nitrogen atoms: the pyridine ring nitrogen, the primary aminomethyl nitrogen, and the tertiary dimethylamino nitrogen. The pKa values associated with the protonation of these sites are critical for predicting the molecule's charge state at a given pH. This, in turn, dictates its solubility, lipophilicity, and ability to interact with biological targets.

Rationale for Experimental pKa Determination

Given the presence of multiple ionizable centers, computational prediction of pKa can be challenging due to the complex interplay of inductive and resonance effects. Therefore, experimental determination is paramount for obtaining accurate values.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[5]

Objective: To determine the pKa values of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine by monitoring pH changes upon titration with a strong acid.

Materials:

-

3-(aminomethyl)-N,N-dimethylpyridin-2-amine

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Deionized, carbonate-free water

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to a final concentration of approximately 1-10 mM.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure continuous stirring.

-

Titration: Titrate the solution with the standardized HCl. Record the pH at regular, small volume increments of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence points, where the slope of the curve is steepest, correspond to the protonation of the basic centers. The pKa is the pH at the half-equivalence point.[6]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity and logP: Gauging Membrane Permeability

The octanol-water partition coefficient (logP) is a crucial parameter for predicting a drug's ability to cross biological membranes.[7] A positive logP indicates a preference for a lipidic environment (hydrophobic), while a negative value suggests a preference for an aqueous environment (hydrophilic).[8]

Predicted Lipophilicity

The predicted XlogP of 0.2 for 3-(aminomethyl)-N,N-dimethylpyridin-2-amine suggests that the compound is relatively balanced in its affinity for aqueous and lipid phases.[1] This is a favorable characteristic for many drug candidates, as it suggests the potential for both adequate aqueous solubility and membrane permeability.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.

Objective: To measure the partitioning of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine between n-octanol and water.

Materials:

-

3-(aminomethyl)-N,N-dimethylpyridin-2-amine

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: Add equal volumes of the n-octanol and the aqueous stock solution to a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning. Let the phases separate completely.

-

Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[9]

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[7]

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for the absorption and distribution of a drug.[10] Poorly soluble compounds often exhibit low bioavailability.[11] The solubility of ionizable compounds like 3-(aminomethyl)-N,N-dimethylpyridin-2-amine is highly pH-dependent.

Rationale for Experimental Solubility Determination

The presence of multiple polar functional groups suggests that the compound will have some degree of aqueous solubility. However, the influence of the substituted pyridine ring on the crystal lattice energy makes theoretical prediction of solubility challenging.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.[12]

Objective: To determine the thermodynamic solubility of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine in a buffered aqueous solution.

Materials:

-

3-(aminomethyl)-N,N-dimethylpyridin-2-amine (solid)

-

Buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the buffered solution.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method.

Caption: Workflow for thermodynamic solubility determination.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the key physicochemical properties of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine, blending predicted data with detailed, actionable experimental protocols. While predictive models offer valuable initial insights, the emphasis here is on the imperative of empirical validation for achieving a robust understanding of this molecule's behavior. The provided methodologies for determining pKa, logP, and aqueous solubility serve as a foundational toolkit for researchers.

Future work should focus on the experimental determination of these properties to build a reliable dataset for this compound. Further characterization, including solid-state properties (e.g., polymorphism, melting point) and stability studies, will be crucial for its advancement in any application, particularly in the realm of pharmaceutical development.

References

-

PubChem. (n.d.). 2-Amino-3-methylpyridine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

NIST. (n.d.). N,N-Dimethyl-2-pyridinamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 23, 2026, from [Link]

-

PubChemLite. (n.d.). 3-(aminomethyl)-n,n-dimethylpyridin-2-amine. Retrieved January 23, 2026, from [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved January 23, 2026, from [Link]

-

DeVoss, J. J., & Rauk, A. (2011). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved January 23, 2026, from [Link]

-

Ruusmann, V., & Sild, S. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. PMC. [Link]

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

Hill, J. W., & Petrucci, R. H. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of 4-amino pyridine a model pollutant. Retrieved January 23, 2026, from [Link]

-

NIH. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved January 23, 2026, from [Link]

-

The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved January 23, 2026, from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 3-Pyridinamine, N,N-dimethyl-. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved January 23, 2026, from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved January 23, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 23, 2026, from [Link]

-

ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved January 23, 2026, from [Link]

-

ACS Publications. (1952). The Experimental Determination of Solubilities. Chemical Reviews. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). n-Aminopyridine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2025, April 2). 10.1: Naming Amines. Retrieved January 23, 2026, from [Link]

Sources

- 1. PubChemLite - 3-(aminomethyl)-n,n-dimethylpyridin-2-amine (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 2. 1219364-83-6|2-(Aminomethyl)-N,N-dimethylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. 1158571-97-1|3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. 3-Pyridinamine, N,N-dimethyl- | C7H10N2 | CID 123378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. acdlabs.com [acdlabs.com]

- 9. agilent.com [agilent.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine. It is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for characterizing this and similar small molecules. This document emphasizes not only the procedural steps but also the underlying scientific principles and the rationale behind experimental choices, ensuring a self-validating analytical workflow.

Introduction

3-(aminomethyl)-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Accurate structural confirmation and purity assessment are critical prerequisites for any further investigation or application. This guide outlines a systematic approach employing chromatographic and spectroscopic techniques to unequivocally determine its chemical structure and purity profile.

Analytical Strategy Overview

Our approach is a sequential and complementary workflow designed to first isolate and purify the compound, then to determine its molecular weight and elemental composition, and finally to piece together its precise atomic connectivity and three-dimensional structure.

Caption: Overall workflow for structure elucidation.

Part 1: Purity Assessment and Isolation by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Before any detailed structural analysis, it is paramount to ensure the sample's purity. Co-eluting impurities can significantly complicate spectral interpretation. A reverse-phase HPLC method is the gold standard for assessing the purity of polar organic molecules like our target compound.[2] The choice of a C18 column is based on its versatility and proven efficacy for separating a wide range of small molecules. The mobile phase, a gradient of acetonitrile in water with a formic acid modifier, is selected to ensure good peak shape for the amine-containing analyte and compatibility with mass spectrometry.[3]

Experimental Protocol: HPLC Analysis

-

Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Acetonitrile

-

-

Gradient Elution:

-

Start with 5% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B over 1 minute and re-equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

Trustworthiness: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total integrated peak area. A purity level of >95% is generally considered acceptable for proceeding with structural elucidation. If significant impurities are detected, preparative HPLC using a similar method on a larger scale column can be employed for purification.[4]

Part 2: Molecular Formula Determination by Mass Spectrometry (MS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of an unknown compound. Electrospray ionization (ESI) is the preferred ionization technique for polar molecules containing basic nitrogen atoms, as they readily form protonated molecular ions [M+H]⁺. By measuring the mass-to-charge ratio (m/z) of this ion with high accuracy (to four or five decimal places), we can deduce a unique elemental formula.

Experimental Protocol: HRMS Analysis

-

Instrumentation: An ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer.

-

Sample Introduction: Infuse the purified HPLC fraction directly or inject a solution of the compound (approximately 10 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid) at a flow rate of 5-10 µL/min.

-

Ionization Mode: Positive ESI.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Analysis: Identify the m/z of the most abundant ion in the spectrum, which is expected to be the [M+H]⁺ adduct. Use the instrument's software to calculate the elemental composition based on the accurate mass.

Trustworthiness: The theoretical monoisotopic mass of C₈H₁₃N₃ is 151.11095 Da.[5] Therefore, the expected [M+H]⁺ ion should have an m/z of 152.11823.[5] The high-resolution measurement should confirm this value within a 5 ppm mass accuracy window, providing strong evidence for the molecular formula C₈H₁₃N₃.

Predicted Fragmentation: While HRMS provides the molecular formula, tandem MS (MS/MS) can offer preliminary structural insights. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns. For 3-(aminomethyl)-N,N-dimethylpyridin-2-amine, a likely fragmentation pathway is the loss of the aminomethyl group's NH₃ moiety or cleavage at the benzylic position. Alpha-cleavage adjacent to the dimethylamino group is also a common fragmentation pathway for aliphatic amines.[6][7]

Part 3: Definitive Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and the placement of heteroatoms. Deuterated chloroform (CDCl₃) is a good initial solvent choice, but if solubility is an issue or proton exchange needs to be monitored, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[8]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of CDCl₃ or DMSO-d₆ containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments to be Performed:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

-

¹³C NMR {¹H decoupled}: Shows the number of unique carbon environments.

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

-

Predicted Spectral Data and Interpretation

Based on the structure of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine and data from analogous compounds, the following spectral features are anticipated:

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (3H): Three signals in the aromatic region (~δ 6.5-8.5 ppm). These will likely appear as a doublet of doublets, a doublet, and another doublet, corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. COSY correlations will confirm their connectivity.

-

Aminomethyl Protons (-CH₂NH₂): A singlet at ~δ 3.8-4.2 ppm, integrating to 2H.

-

Dimethylamino Protons (-N(CH₃)₂): A singlet at ~δ 3.0-3.3 ppm, integrating to 6H.[9]

-

Primary Amine Protons (-NH₂): A broad singlet at ~δ 1.5-2.5 ppm, integrating to 2H. This signal will disappear upon D₂O exchange.

¹³C NMR (100 MHz, CDCl₃):

-

Pyridine Ring Carbons (5C): Five signals in the aromatic region (~δ 110-160 ppm). The carbon bearing the dimethylamino group (C2) will be the most downfield.

-

Aminomethyl Carbon (-CH₂NH₂): A signal around δ 40-50 ppm.

-

Dimethylamino Carbons (-N(CH₃)₂): A signal around δ 40-45 ppm.[9]

Key 2D NMR Correlations:

-

HSQC: Will confirm the direct attachment of protons to their respective carbons as predicted above.

-

HMBC: Crucial for final confirmation. We expect to see correlations from the -CH₂- protons to the C2, C3, and C4 carbons of the pyridine ring, and from the -N(CH₃)₂ protons to the C2 carbon. These correlations will unequivocally establish the positions of the substituents on the pyridine ring.

Caption: NMR experimental workflow for structural confirmation.

Part 4: Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[10] For our target molecule, we are particularly interested in identifying the vibrations associated with the primary amine, the aromatic ring, and the C-N bonds.

Experimental Protocol: FTIR Analysis

-

Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the expected functional groups.

Predicted FTIR Data

-

N-H Stretching (Primary Amine): Two distinct medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ group.[11]

-

C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹, corresponding to the methyl and methylene groups.

-

C=C and C=N Stretching (Aromatic Ring): Several sharp bands in the 1450-1600 cm⁻¹ region.

-

N-H Bending (Primary Amine): A medium to strong band around 1600 cm⁻¹.

-

C-N Stretching: Bands in the 1250-1350 cm⁻¹ (aromatic amine) and 1000-1250 cm⁻¹ (aliphatic amine) regions.

Trustworthiness: The presence of the characteristic double peak for the primary amine N-H stretch, along with the aromatic C=C stretching bands, provides strong confirmatory evidence that complements the more detailed structural information obtained from NMR and MS.

Summary of Expected Data

| Technique | Parameter | Expected Result | Justification |

| HPLC | Purity | >95% | A single major peak indicates a pure compound suitable for analysis. |

| HRMS | [M+H]⁺ m/z | 152.11823 (within 5 ppm) | Corresponds to the protonated molecular formula C₈H₁₄N₃⁺.[5] |

| ¹H NMR | Chemical Shifts | ~8.5-6.5 (3H, Ar-H), ~4.0 (2H, CH₂), ~3.1 (6H, N(CH₃)₂), ~2.0 (2H, NH₂) | Based on typical chemical shifts for substituted pyridines and amines. |

| ¹³C NMR | Number of Signals | 8 unique carbon signals | Reflects the molecular symmetry. |

| FTIR | Key Stretches | ~3400 & 3300 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=C, N-H bend) | Characteristic vibrations for primary amines and aromatic rings.[11] |

Conclusion

By systematically applying this integrated analytical workflow, the chemical structure of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine can be elucidated with a high degree of confidence. The combination of chromatographic separation with high-resolution mass spectrometry and a suite of NMR experiments provides a self-validating system where each piece of data corroborates the others. FTIR serves as a final, rapid confirmation of the key functional groups. This rigorous approach ensures the scientific integrity required for drug development and other advanced research applications.

References

-

PubChem. 3-(aminomethyl)-n,n-dimethylpyridin-2-amine. National Center for Biotechnology Information. [Link]

-

HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

-

Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

-

The University of Liverpool Repository. PROTON NMR PREDICTION OF. [Link]

-

Marinov, M., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(5), 49. [Link]

-

Doc Brown's Chemistry. mass spectrum of dimethylamine. [Link]

-

PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. National Center for Biotechnology Information. [Link]

-

Krzeczyński, P., et al. (2021). Multinuclear NMR Measurements and DFT Calculations for Capecitabine Tautomeric Form Assignment in a Solution. Molecules, 26(21), 6489. [Link]

-

ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Gellman, S. H., et al. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Journal of Visualized Experiments, (82), 50998. [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine. [Link]

-

NIST. Formamide, N,N-dimethyl-. National Institute of Standards and Technology. [Link]

-

Jorge, M. P., et al. (2019). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 9(4), 2185-2193. [Link]

-

SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

-

Khalid, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

-

ResearchGate. FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex.... [Link]

-

SIELC Technologies. 3-(Aminomethyl)pyridine. [Link]

-

PubChem. 2-Amino-3-methylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Pyridinamine, N,N-dimethyl-. National Center for Biotechnology Information. [Link]

Sources

- 1. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. helixchrom.com [helixchrom.com]

- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-(aminomethyl)-n,n-dimethylpyridin-2-amine (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 3-(aminomethyl)-N,N-dimethylpyridin-2-amine, a substituted pyridine derivative, presents a unique combination of functionalities that make it a molecule of interest for further chemical and biological exploration. The presence of a primary amine, a tertiary amine, and an aromatic pyridine core suggests potential applications as a ligand in coordination chemistry, a building block in medicinal chemistry, or a key intermediate in the synthesis of more complex molecules.

This technical guide provides an in-depth overview of the expected spectroscopic data for 3-(aminomethyl)-N,N-dimethylpyridin-2-amine. As a self-validating system of protocols and data interpretation, this document is designed to empower researchers, scientists, and drug development professionals with the necessary tools to identify, characterize, and utilize this compound with confidence. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for analysis.

Figure 1: Molecular Structure of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a molecule like 3-(aminomethyl)-N,N-dimethylpyridin-2-amine, with its multiple basic nitrogen atoms, electrospray ionization (ESI) in positive ion mode is the technique of choice due to its ability to readily form protonated molecular ions.

Predicted Mass Spectrometric Data

The predicted monoisotopic mass and the m/z values for common adducts of the title compound are summarized below.[1] These values are crucial for the initial identification of the compound in a mass spectrum.

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.11823 |

| [M+Na]⁺ | 174.10017 |

| [M+K]⁺ | 190.07411 |

| [M]⁺ | 151.11040 |

Plausible Fragmentation Pathway

Understanding the fragmentation pattern provides a deeper level of structural confirmation. The protonated molecular ion ([M+H]⁺) is expected to be the base peak. Key fragment ions would likely arise from the cleavage of the aminomethyl group and the dimethylamino group. A plausible fragmentation pathway is outlined below.

Figure 3: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data and validated experimental protocols for the characterization of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine. By leveraging the principles of mass spectrometry, NMR, IR, and UV-Vis spectroscopy, researchers can confidently identify and elucidate the structure of this compound. The provided methodologies are designed to be robust and adaptable, serving as a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and materials science. The integration of predicted data with practical experimental guidance ensures a self-validating approach to the analytical challenges presented by novel chemical entities.

References

-

PubChem. N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. [Link]

-

PubChemLite. 3-(aminomethyl)-n,n-dimethylpyridin-2-amine. [Link]

-

ResearchGate. Synthesis of 3-aminomethyl pyridine chalcone derivatives. [Link]

-

NIST. 2-Pyridinamine, 3-methyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

-

ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

MassBank. 4-Dimethylaminopyridine. [Link]

Sources

3-(aminomethyl)-N,N-dimethylpyridin-2-amine molecular weight

An In-Depth Technical Guide to 3-(aminomethyl)-N,N-dimethylpyridin-2-amine

Authored by a Senior Application Scientist

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its vast derivatives, aminopyridines represent a particularly valuable class of compounds, serving as versatile building blocks and pharmacophores. This guide provides a comprehensive technical overview of a specific, highly functionalized aminopyridine: 3-(aminomethyl)-N,N-dimethylpyridin-2-amine.

Aimed at researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts. It seeks to provide a deeper understanding of the molecule's properties, the rationale behind its synthesis and analysis, and its potential applications. By grounding the discussion in established scientific principles and citing authoritative sources, this guide is designed to be a reliable and insightful resource for laboratory and development settings.

Core Molecular Profile

3-(aminomethyl)-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative featuring three key functional groups: a pyridine ring, a primary aminomethyl group at the 3-position, and a dimethylamino group at the 2-position. This unique arrangement of nitrogen-containing moieties imparts specific chemical characteristics that are highly relevant for its use as a chemical intermediate and building block.

Chemical Structure

The structural arrangement of the molecule is critical to its reactivity and function. The pyridine ring provides a rigid scaffold, while the amino groups offer sites for further chemical modification.

Caption: 2D structure of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine.

Physicochemical Properties

A summary of the key computed and experimental properties is essential for practical laboratory applications, from designing reaction conditions to analytical method development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | PubChemLite[1] |

| Molecular Weight | 151.21 g/mol | BLDpharm[2] |

| Monoisotopic Mass | 151.11095 Da | PubChemLite[1] |

| CAS Number | 1219364-83-6 | BLDpharm[2] |

| Predicted XlogP | 0.2 | PubChemLite[1] |

| SMILES | CN(C)C1=C(C=CC=N1)CN | PubChemLite[1] |

| InChIKey | LRMLNAXJNYRHHZ-UHFFFAOYSA-N | PubChemLite[1] |

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis & Rationale

The key challenge in synthesizing this molecule is the regioselective introduction of the three substituents onto the pyridine ring. A plausible synthetic strategy involves building the pyridine ring from acyclic precursors or modifying a pre-existing, simpler pyridine derivative. Copper-catalyzed amination reactions, for instance, are a powerful tool for introducing amino groups onto bromopyridine precursors.[3]

A common approach for building substituted pyridines involves condensation reactions. For example, a process for making 3-amino-2-chloro-4-methylpyridine involves steps like Michael addition, cyclization, and subsequent functional group transformations.[4] This highlights a core principle in heterocyclic chemistry: the careful orchestration of cyclization and substitution reactions.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted aminopyridine, reflecting common strategies in the field. This is a generalized representation and specific reagents and conditions would require empirical optimization.

Caption: Generalized workflow for substituted aminopyridine synthesis.

Experimental Protocol: A Representative Copper-Catalyzed Amination

This protocol is adapted from a general method for the synthesis of amino-pyridine derivatives and serves as an illustrative example of a key synthetic step.[3]

Objective: To introduce an amino group onto a bromopyridine scaffold using a copper catalyst.

Materials:

-

2-Bromopyridine derivative (1.0 eq)

-

Copper(I) oxide (Cu₂O) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (0.2 eq)

-

N,N'-Dimethylethylenediamine (DMEDA) (0.1 eq)

-

Ammonia solution (28% in H₂O) (20 eq)

-

Ethylene glycol (solvent)

-

Ethyl acetate (for extraction)

-

Argon or Nitrogen (for inert atmosphere)

Procedure:

-

Inert Atmosphere: A Schlenk tube is charged with Cu₂O and K₂CO₃ and purged with argon.

-

Reagent Addition: The bromopyridine derivative, DMEDA, ethylene glycol, and the ammonia solution are added sequentially under an argon atmosphere.

-

Reaction: The tube is sealed and the mixture is stirred vigorously at a controlled temperature (e.g., 60°C) for a specified time (e.g., 16 hours), or until reaction completion is confirmed by TLC or GC-MS.

-

Work-up: The reaction mixture is cooled to room temperature and partitioned between water and ethyl acetate.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to yield the desired aminopyridine.

Causality: The choice of a copper catalyst is crucial as it facilitates the C-N bond formation. DMEDA acts as a ligand, stabilizing the copper catalyst and enhancing its reactivity. The use of a base (K₂CO₃) is necessary to neutralize the HBr formed during the reaction.

Quality Control and Analytical Characterization

Ensuring the identity and purity of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine is paramount for its use in any research or development context. A multi-technique approach is required for comprehensive characterization.

| Analytical Technique | Purpose | Expected Outcome |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the number of protons and carbons in unique chemical environments. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the mass-to-charge ratio, confirming the molecular weight. High-resolution MS can verify the elemental composition.[1] |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A reversed-phase HPLC method can separate the main compound from impurities, allowing for quantification of purity. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Detects characteristic vibrations of functional groups, such as N-H stretches from the primary amine and C-N bonds. |

Protocol: Purity Determination by HPLC

This is a representative HPLC method, adapted from a procedure for a structurally related compound, 3-(aminomethyl)pyridine. Method optimization would be necessary for the specific target molecule.

Instrumentation:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)

-

B: Acetonitrile

-

Isocratic or gradient elution, to be optimized (e.g., 90:10 A:B)

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

Procedure:

-

Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Inject the standard solution into the HPLC system.

-

Record the chromatogram and determine the retention time of the main peak.

-

Analyze the sample solution under the same conditions.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Self-Validation: The method's reliability is ensured by running a system suitability test, checking for consistent retention times, peak shapes, and theoretical plates before analyzing any samples.

Applications in Research and Drug Development

The aminopyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bonds and its presence in a wide range of bioactive molecules.[5]

Role as a Synthetic Intermediate

The primary application of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine is as a versatile building block. The two distinct amino groups—a primary amine on the methyl substituent and a tertiary amine on the ring—offer differential reactivity. This allows for selective chemical modifications, making it a valuable precursor for creating more complex molecules with potential therapeutic applications. For instance, the primary amine can be readily acylated or alkylated, while the pyridine nitrogen can be involved in metal coordination or salt formation.

The Aminopyridine Scaffold in CNS Drug Discovery

The 2-aminopyridine moiety, in particular, is a key feature in inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative diseases.[6] The development of small molecules that can cross the blood-brain barrier is a significant challenge in CNS drug development. Properties such as reduced molecular weight, optimized lipophilicity, and a low number of hydrogen bond donors are crucial for brain permeability.[6] Molecules like 3-(aminomethyl)-N,N-dimethylpyridin-2-amine, with a molecular weight of ~151 Da, fit well within these desired parameters, making its scaffold an attractive starting point for CNS-targeted library synthesis.

Potential Therapeutic Areas

Derivatives of aminopyridines are being investigated for a range of diseases, including:

-

Neurodegenerative Disorders: As inhibitors of enzymes like nNOS.[6]

-

Neglected Tropical Diseases: The aminopyridine core has been identified in compounds with activity against protozoan parasites like Leishmania donovani.[5]

-

Oncology: As scaffolds for histone deacetylase (HDAC) inhibitors.[7]

Safety and Handling

While a specific safety data sheet for 3-(aminomethyl)-N,N-dimethylpyridin-2-amine is not widely available, data from structurally similar aminopyridines can provide guidance on appropriate handling procedures. Aminopyridine derivatives are often classified as hazardous.

General Precautions

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[9]

-

Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8][10]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[11][12]

Hazard Profile of Related Compounds

The following table summarizes GHS hazard statements for related aminopyridine compounds, which should be considered as potential hazards for the title compound.

| Compound | GHS Hazard Statements | Source |

| 3-(Aminomethyl)pyridine | H314: Causes severe skin burns and eye damage. | PubChem[13] |

| 2-Amino-3-methylpyridine | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. | PubChem[14] |

| N,N-dimethylpyridin-3-amine | H302: Harmful if swallowed. | ECHEMI[15] |

First Aid Measures (General Guidance):

-

If Inhaled: Remove the victim to fresh air. Seek immediate medical attention.[9]

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

Conclusion

3-(aminomethyl)-N,N-dimethylpyridin-2-amine is a specialized chemical compound with significant potential as a building block in synthetic and medicinal chemistry. Its unique substitution pattern provides multiple points for chemical modification, making it an asset for creating diverse molecular libraries. While its primary role is that of an intermediate, the aminopyridine scaffold it belongs to is of high interest in the development of new therapeutics, particularly for CNS disorders. Proper handling, guided by safety data for related compounds, is essential for its safe use in a laboratory setting. This guide has aimed to provide the necessary technical depth and practical insights for researchers and developers working with this promising molecule.

References

-

PubChem. (n.d.). 2-Amino-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(aminomethyl)-n,n-dimethylpyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Seradj, H., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 26(15), 4585. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules, 27(1), 234. Retrieved from [Link]

-

National Institutes of Health. (2020). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. ACS Catalysis, 10(15), 8432-8440. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Expanding Role of 2-Bromo-N,N-dimethylpyridin-4-amine in Modern Chemical Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (36), 5451-5453. Retrieved from [Link]

- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Hsieh, C. J., et al. (2013). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 56(17), 6745-6756. Retrieved from [Link]

-

SIELC Technologies. (2018). 3-(Aminomethyl)pyridine. Retrieved from [Link]

Sources

- 1. PubChemLite - 3-(aminomethyl)-n,n-dimethylpyridin-2-amine (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 2. 1219364-83-6|2-(Aminomethyl)-N,N-dimethylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. geneseo.edu [geneseo.edu]

- 13. 3-Pyridinemethanamine | C6H8N2 | CID 31018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to a C8H13N3 Aminopyridine Isomer: N²,N²,6-trimethylpyridine-2,4-diamine

This technical guide provides a comprehensive overview of a representative C8H13N3 aminopyridine isomer, specifically N²,N²,6-trimethylpyridine-2,4-diamine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical characteristics, synthesis, and potential applications, grounded in established principles of medicinal chemistry and organic synthesis.

Introduction to Substituted Aminopyridines in Drug Discovery

Aminopyridines are a pivotal class of heterocyclic compounds in medicinal chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, when substituted with one or more amino groups, gives rise to aminopyridines. These structures are of significant interest due to their ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The versatility of the aminopyridine scaffold allows for extensive chemical modifications to modulate pharmacokinetic and pharmacodynamic properties, making them valuable building blocks in the design of novel therapeutics.

This guide focuses on a specific isomer with the molecular formula C8H13N3, N²,N²,6-trimethylpyridine-2,4-diamine. While not a widely commercialized compound, its structure serves as an excellent case study for understanding the nuances of substituted diaminopyridines.

Unraveling the Core: N²,N²,6-trimethylpyridine-2,4-diamine

IUPAC Nomenclature and Structural Elucidation

The systematic name, N²,N²,6-trimethylpyridine-2,4-diamine, precisely defines the molecule's structure. Let's dissect this name according to IUPAC nomenclature rules:

-

Pyridine : This is the parent heterocycle, a six-membered aromatic ring with one nitrogen atom.

-

-2,4-diamine : This suffix indicates the presence of two amino (-NH₂) groups attached to the pyridine ring at positions 2 and 4.

-

N²,N²,6-trimethyl : This prefix specifies three methyl (-CH₃) substituents.

-

N²,N²- : Indicates that two methyl groups are attached to the nitrogen atom of the amino group at position 2.

-

6- : Indicates that one methyl group is attached to the carbon atom at position 6 of the pyridine ring.

-

The chemical structure is as follows:

Caption: Chemical structure of N²,N²,6-trimethylpyridine-2,4-diamine.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of N²,N²,6-trimethylpyridine-2,4-diamine. These values are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 151.21 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5). |

| logP | 1.5 - 2.0 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| Hydrogen Bond Donors | 1 | The primary amine at C4 can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen and the two amino nitrogens can accept hydrogen bonds. |

| pKa (most basic) | 7.0 - 8.0 | Predicted for the pyridine ring nitrogen, indicating it can be protonated at physiological pH. |

Synthesis Strategies and Methodologies

The synthesis of N²,N²,6-trimethylpyridine-2,4-diamine can be approached through several established methods for constructing substituted pyridine rings. A plausible synthetic route is outlined below, starting from readily available precursors.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves the construction of the substituted pyrimidine ring, followed by the introduction of the amino groups.

Caption: Retrosynthetic analysis for N²,N²,6-trimethylpyridine-2,4-diamine.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2,4-dichloro-6-methylpyridine

This step involves the cyclization of a β-ketoamide with a chlorinating agent.

-

To a solution of acetoacetamide in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and carefully quench with ice-water.

-

Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-6-methylpyridine.

Step 2: Synthesis of 2-chloro-6-methyl-N,N-dimethylpyridin-4-amine

This step involves a regioselective nucleophilic aromatic substitution.

-

Dissolve 2,4-dichloro-6-methylpyridine in a polar aprotic solvent (e.g., dimethylformamide, DMF).

-

Add a solution of dimethylamine (in a suitable solvent like THF or as a gas) to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 80-100 °C) and stir for several hours. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the product by column chromatography on silica gel.

Step 3: Synthesis of N²,N²,6-trimethylpyridine-2,4-diamine

This final step involves the introduction of the second amino group.

-

In a sealed vessel, dissolve 2-chloro-6-methyl-N,N-dimethylpyridin-4-amine in a solution of ammonia in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos), along with a base (e.g., sodium tert-butoxide). This is a variation of the Buchwald-Hartwig amination.

-

Heat the mixture to an elevated temperature (e.g., 100-120 °C) and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the final compound, N²,N²,6-trimethylpyridine-2,4-diamine.

Potential Applications in Drug Development

Substituted aminopyridines are prevalent in a wide range of clinically used drugs. The structural features of N²,N²,6-trimethylpyridine-2,4-diamine suggest several potential therapeutic applications.

Kinase Inhibition

The diaminopyridine scaffold is a well-known "hinge-binder" motif in many kinase inhibitors. The nitrogen atoms of the pyridine ring and the exocyclic amino groups can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. The substituents on the pyridine ring can be tailored to achieve selectivity for specific kinases.

Caption: Putative binding mode of a diaminopyridine to a kinase hinge.

Central Nervous System (CNS) Activity

Certain aminopyridine derivatives, such as 4-aminopyridine, are known to act as potassium channel blockers and have applications in neurological disorders. The lipophilicity and hydrogen bonding capacity of N²,N²,6-trimethylpyridine-2,4-diamine suggest potential for CNS penetration and interaction with ion channels or receptors.

Conclusion

N²,N²,6-trimethylpyridine-2,4-diamine, with the molecular formula C8H13N3, serves as a valuable model for understanding the chemistry and potential of substituted diaminopyridines in drug discovery. Its synthesis, while requiring careful optimization of reaction conditions, is achievable through established synthetic methodologies. The structural features of this isomer, particularly its hydrogen bonding capabilities and substitution pattern, make it an interesting scaffold for the design of kinase inhibitors and CNS-active agents. Further investigation into the biological activity of this and related C8H13N3 aminopyridine isomers could unveil novel therapeutic opportunities.

References

-

IUPAC Nomenclature of Organic Chemistry. (2013). International Union of Pure and Applied Chemistry. [Link]

- Strategic Applications of Named Reactions in Organic Synthesis. (2005). Kurti, L., & Czako, B. Elsevier.

- The Organic Chemistry of Drug Design and Drug Action. (2004). Silverman, R. B. Elsevier.

-

Buchwald-Hartwig Amination. (2023). Organic Chemistry Portal. [Link]

An In-depth Technical Guide to the Solubility of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. It governs key aspects of drug development, including synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine, a substituted pyridine derivative with potential applications in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for its quantification, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and structurally related compounds.

Introduction: The Central Role of Solubility in Drug Development

3-(aminomethyl)-N,N-dimethylpyridin-2-amine is a unique molecule featuring a pyridine core substituted with a primary aminomethyl group and a tertiary dimethylamino group. This combination of functional groups imparts a specific set of physicochemical properties that dictate its behavior in various chemical environments. A thorough understanding of its solubility in a range of organic solvents is paramount for several reasons:

-

Process Chemistry: The selection of appropriate solvents is crucial for optimizing reaction conditions, facilitating product isolation, and enabling effective purification through techniques like crystallization.

-

Formulation Development: For a drug to be effective, it must be formulated into a stable dosage form that allows for consistent and predictable delivery. Solubility data is the foundation upon which liquid formulations are built and is a key consideration for the development of solid dosage forms as well.

-

Preclinical Studies: In vitro and in vivo studies often require the preparation of stock solutions of the test compound. Poor solubility can be a significant bottleneck in these early-stage assessments.

This guide will provide the theoretical and practical knowledge necessary to systematically evaluate the solubility of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine, ensuring data of the highest quality and integrity.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The age-old adage "like dissolves like" serves as a useful starting point, but a more nuanced understanding is required for scientific rigor.[1]

Molecular Structure and Intermolecular Forces

The structure of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine offers several key features that will govern its solubility:

-

Hydrogen Bonding: The primary amine (-CH₂NH₂) is capable of both donating and accepting hydrogen bonds. The nitrogen atoms in the pyridine ring and the tertiary amine can act as hydrogen bond acceptors.[2] The ability to form hydrogen bonds will favor solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).[2]

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative nitrogen atoms. This will promote solubility in polar solvents.

-

Van der Waals Forces: The hydrocarbon backbone of the molecule will contribute to van der Waals interactions, allowing for some degree of solubility in less polar or nonpolar solvents.

Hansen Solubility Parameters (HSP)

Experimental Determination of Solubility

A multi-tiered approach, beginning with a qualitative assessment and progressing to a robust quantitative determination, is recommended.

Materials and Equipment

-

3-(aminomethyl)-N,N-dimethylpyridin-2-amine (purity >98%)

-

A range of organic solvents (analytical grade or higher) covering a spectrum of polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Qualitative Solubility Assessment

This initial screening provides a rapid estimation of solubility and helps in planning the quantitative experiments.

Protocol:

-